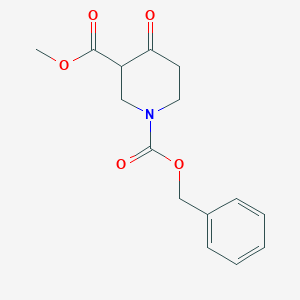

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Description

BenchChem offers high-quality 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-benzyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-20-14(18)12-9-16(8-7-13(12)17)15(19)21-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXBDLLIOVQVIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577906 | |

| Record name | 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159299-93-1 | |

| Record name | 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate synthesis protocol

An In-Depth Technical Guide to the Synthesis of Methyl 1-Benzyl-4-oxopiperidine-3-carboxylate

This guide provides a comprehensive overview and detailed protocol for the synthesis of Methyl 1-Benzyl-4-oxopiperidine-3-carboxylate, a pivotal intermediate in the development of various pharmaceutical agents. We will delve into the core chemical principles, provide a field-proven, step-by-step synthesis protocol, and explore the critical parameters that ensure a successful and high-yield outcome.

Introduction: A Key Scaffold in Medicinal Chemistry

Piperidine derivatives are a cornerstone in drug discovery, forming the structural core of therapeutics ranging from analgesics to antipsychotics.[1][2] Methyl 1-benzyl-4-oxopiperidine-3-carboxylate (also known as 1-benzyl-3-methoxycarbonyl-4-piperidone) is a highly versatile intermediate, valued for its modifiable structure.[3][4] The benzyl protecting group on the nitrogen can be readily removed, and the β-keto ester functionality allows for a wide array of subsequent chemical transformations.[1]

The most robust and widely employed strategy for constructing this six-membered heterocyclic system is the Dieckmann condensation, an intramolecular cyclization of a linear diester.[5][6] This guide will focus on a two-step synthesis commencing from readily available starting materials: a Michael addition to form the acyclic diester precursor, followed by the pivotal Dieckmann cyclization.

Part 1: The Foundational Reaction - The Dieckmann Condensation

The Dieckmann condensation is an intramolecular variant of the Claisen condensation, designed to form cyclic β-keto esters from diesters.[7][8] Its efficacy is particularly pronounced in the formation of sterically favored five- and six-membered rings.[5][9]

Mechanism and Rationale:

The reaction proceeds via a base-catalyzed mechanism. A strong base, typically a sodium alkoxide or sodium hydride, is used to deprotonate the α-carbon of one of the ester groups, generating a resonance-stabilized enolate.[7] This enolate then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the second ester group.[10] This nucleophilic acyl substitution results in the formation of a cyclic tetrahedral intermediate, which then collapses, expelling an alkoxide leaving group to yield the cyclic β-keto ester.[10]

A crucial aspect of the Dieckmann (and Claisen) condensation is that the resulting β-keto ester has a highly acidic proton on the carbon situated between the two carbonyl groups. The alkoxide generated during the reaction is basic enough to deprotonate this position, forming a new, highly stable enolate. This final, irreversible acid-base step is the thermodynamic driving force that shifts the entire reaction equilibrium towards the product.[10] For this reason, a full equivalent of base is required. An acidic workup is then necessary to protonate this enolate and yield the final neutral product.

Caption: Figure 1: Generalized Dieckmann Condensation Mechanism.

Part 2: Synthesis of the Acyclic Precursor via Michael Addition

The first stage of the synthesis involves creating the necessary linear 1,7-diester, which will subsequently be cyclized. This is efficiently achieved through a double Michael (1,4-conjugate) addition of benzylamine to two equivalents of methyl acrylate.

Reaction Workflow:

Benzylamine, acting as the nucleophile, adds to the β-carbon of the electron-deficient alkene in methyl acrylate. This process occurs twice to yield the tertiary amine, N,N-bis(β-methoxycarbonylethyl)benzylamine. This reaction is often performed neat or in a protic solvent like methanol and can be catalyzed by the amine itself.

Caption: Figure 2: Precursor Synthesis Workflow.

Experimental Protocol: Synthesis of N,N-bis(β-methoxycarbonylethyl)benzylamine

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylamine (10.7 g, 0.1 mol).

-

Addition: While stirring, slowly add methyl acrylate (21.5 g, 0.25 mol) dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 50°C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the benzylamine spot has been consumed.

-

Workup: Allow the reaction mixture to cool to room temperature. Remove the excess methyl acrylate under reduced pressure using a rotary evaporator. The resulting crude oil, N,N-bis(β-methoxycarbonylethyl)benzylamine, is typically of sufficient purity to be used directly in the next step without further purification.

Part 3: The Core Synthesis: Dieckmann Cyclization

This section details the conversion of the acyclic diester into the target cyclic β-keto ester. The choice of base and solvent is critical for success. While sodium methoxide is effective, sodium hydride (NaH) in an aprotic solvent like toluene is often preferred to avoid side reactions like transesterification.

Experimental Choices - A Scientist's Perspective:

-

Base Selection: Sodium hydride (NaH) is an excellent choice. As a non-nucleophilic base, it irreversibly deprotonates the α-carbon without the risk of attacking the ester carbonyls itself.[11] It generates hydrogen gas as a byproduct, which simply evolves from the reaction, driving the initial deprotonation forward.

-

Solvent: Anhydrous toluene is a suitable solvent. It has a high enough boiling point to facilitate the reaction at an elevated temperature and is inert under the basic conditions.[6] The use of polar aprotic solvents like THF is also common.[12] Absolute exclusion of water is paramount, as water will quench the base and the enolate.

-

Temperature: Heating the reaction to reflux provides the necessary activation energy for the cyclization to proceed at a reasonable rate.

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| N,N-bis(β-methoxy...)benzylamine | 279.35 | 28.0 | 0.1 | 1.0 |

| Sodium Hydride (60% dispersion in mineral oil) | 40.00 (for NaH) | 4.8 | 0.12 | 1.2 |

| Toluene (anhydrous) | - | 250 mL | - | - |

| Hydrochloric Acid (concentrated) | - | As needed | - | - |

Detailed Protocol: Synthesis of Methyl 1-Benzyl-4-oxopiperidine-3-carboxylate

-

Setup: Assemble a 500 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a nitrogen inlet. Ensure all glassware is thoroughly dried.

-

Reagent Addition: Under a nitrogen atmosphere, add anhydrous toluene (250 mL) to the flask. Carefully add the 60% sodium hydride dispersion (4.8 g, 0.12 mol) in portions.

-

Precursor Addition: Begin stirring and slowly add a solution of N,N-bis(β-methoxycarbonylethyl)benzylamine (28.0 g, 0.1 mol) in 50 mL of anhydrous toluene dropwise over 1 hour. Hydrogen gas will evolve.

-

Reaction: Once the addition is complete, heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. The reaction mixture will become thick and gelatinous as the sodium salt of the product precipitates.[6]

-

Monitoring: The reaction can be monitored by TLC. A sample must be quenched with a small amount of dilute acid and extracted before spotting.

-

Quenching & Workup: Cool the reaction mixture in an ice bath to below 10°C. Very cautiously and slowly, add 50 mL of water to quench the excess sodium hydride. Once the gas evolution has ceased, add concentrated hydrochloric acid dropwise until the pH of the aqueous layer is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a pale yellow oil. The product is often converted to its more stable hydrochloride salt for storage by dissolving the free base in ether and bubbling dry HCl gas through the solution.[2][13]

Conclusion

The synthesis of Methyl 1-Benzyl-4-oxopiperidine-3-carboxylate is a classic and reliable procedure rooted in the principles of the Dieckmann condensation. By carefully controlling reaction parameters, particularly the exclusion of moisture and the choice of a suitable base, this valuable pharmaceutical intermediate can be prepared in high yield. The two-step sequence from benzylamine and methyl acrylate represents an efficient and scalable route, providing a foundation for the subsequent synthesis of complex, biologically active molecules.

References

-

Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization. Fiveable. Available from: [Link]

-

NC State University Libraries. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry. Available from: [Link]

-

Benetti, S., et al. Mastering β-Keto Esters. Chemical Reviews. Available from: [Link]

-

Wikipedia. Dieckmann condensation. Available from: [Link]

-

Augustine, R. L., et al. Five- and six-membered ring formation by the competitive Dieckmann cyclization of an amino triester. The Journal of Organic Chemistry. Available from: [Link]

-

DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available from: [Link]

-

DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available from: [Link]

-

Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available from: [Link]

- Google Patents. CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.

-

Breslow, D. S., et al. A New Synthesis of β-Keto Esters of the Type RCOCH2COOC2H5. Journal of the American Chemical Society. Available from: [Link]

-

MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Available from: [Link]

-

SynArchive. Dieckmann Condensation. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]

-

Organic Reactions. The Dieckmann Condensation. Available from: [Link]

-

University of Technology Sydney. Cyclic [beta]-keto esters synthesis and reactions. Available from: [Link]

-

ChemBK. N-Benzyl-3-methoxycarbonyl-4-piperidone. Available from: [Link]

- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]

- Google Patents. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.

-

ChemBK. methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Available from: [Link]

-

PubChemLite. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (C14H17NO3). Available from: [Link]

-

PubChem. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3 | CID 107479. Available from: [Link]

-

PubMed. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Available from: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 7. fiveable.me [fiveable.me]

- 8. synarchive.com [synarchive.com]

- 9. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 11. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3 | CID 107479 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS No. 159299-93-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, a key intermediate in modern medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis methodologies, and critical applications in the development of complex piperidine-based pharmaceuticals. Emphasis is placed on the causality behind synthetic choices and the strategic importance of this building block in drug discovery pipelines. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its three-dimensional structure allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets. 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS No. 159299-93-1) is a highly functionalized piperidine derivative that serves as a versatile building block for introducing this key motif. Its defining features—a protected nitrogen, a ketone, and a β-keto ester system—offer multiple points for chemical modification, making it an invaluable precursor for complex molecular architectures. This guide serves to elucidate the core technical aspects of this compound, providing researchers with the foundational knowledge required for its effective application.

Chemical Identity and Properties

This compound is a bicyclic piperidine derivative featuring a 4-oxo (keto) group, a benzyl carbamate protecting group at the 1-position, and a methyl ester at the 3-position.[1] These functional groups significantly influence its reactivity and physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 159299-93-1 | [1] |

| Molecular Formula | C₁₅H₁₇NO₅ | [1] |

| Molecular Weight | 291.30 g/mol | [1] |

| IUPAC Name | 1-O-benzyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate | [1] |

| Boiling Point (Predicted) | 435.2 ± 45.0 °C | |

| Density (Predicted) | 1.266 g/cm³ | [2] |

| InChI Key | IMXBDLLIOVQVIF-UHFFFAOYSA-N |

Synthesis and Mechanism

The synthesis of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate can be approached through several routes. The choice of method often depends on the scale of the synthesis and the availability of starting materials. A common and reliable laboratory-scale approach involves a two-step process starting from a pre-formed piperidine ring.

Rationale for Synthetic Strategy

The chosen synthetic pathway prioritizes control and purity. The strategy involves first introducing the β-keto ester functionality and then protecting the ring nitrogen. This sequence is critical because the nitrogen of the parent 4-oxopiperidine is a nucleophile that could interfere with the initial esterification at the 3-position. By forming the methyl carboxylate first, we create a stable intermediate. The subsequent N-protection with benzyl chloroformate is a robust and high-yielding reaction that prevents unwanted side reactions in later steps where this intermediate might be used. An inert atmosphere is crucial to prevent hydrolysis of the chloroformate reagents.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles for acylation and N-protection reactions.

Step 1: Synthesis of Methyl 4-oxopiperidine-3-carboxylate

-

To a stirred solution of 4-oxopiperidine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under an inert nitrogen atmosphere, add triethylamine (2.2 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add methyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

-

Dissolve the crude intermediate from Step 1 in anhydrous DCM (~0.5 M) under a nitrogen atmosphere.

-

Add triethylamine (1.5 eq) to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add benzyl chloroformate (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

-

Upon completion, perform an aqueous workup as described in Step 1.

-

Purify the crude product via column chromatography on silica gel, using a gradient of ethyl acetate in hexane to afford the pure title compound.[1]

Applications in Drug Discovery and Medicinal Chemistry

The primary value of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate lies in its role as a versatile synthetic intermediate.[1] The strategic placement of its functional groups allows for a wide range of subsequent chemical transformations.

-

The 4-Oxo Group: This ketone is a handle for various reactions, including reductive amination to install diverse substituents, Wittig reactions to form exocyclic double bonds, and Grignard additions to create tertiary alcohols.

-

The β-Keto Ester System: The protons alpha to the ketone and ester are acidic, allowing for facile enolate formation and subsequent alkylation at the C-3 position.

-

The Benzyl Carbamate (Cbz) Group: This is a stable protecting group for the nitrogen atom, preventing its interference in reactions targeting other parts of the molecule. It can be readily removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to reveal the secondary amine, which can then be functionalized further.

A key application is its use as a precursor for other valuable intermediates. For example, it can be used to synthesize optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, a crucial building block in the development of novel therapeutics.

Caption: Role of the title compound as a key intermediate in pharmaceutical synthesis.

Quality Control and Analytical Characterization

To ensure the identity and purity of synthesized 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, a combination of analytical techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons from the benzyl group (multiplet, ~7.3-7.4 ppm).- Singlet for the benzylic CH₂ protons (~5.2 ppm).- Singlet for the methyl ester protons (~3.7 ppm).- A series of multiplets for the diastereotopic piperidine ring protons, typically in the range of 2.5-4.5 ppm. |

| ¹³C NMR | - Carbonyl signals for the ketone (~200-205 ppm) and the two esters (~165-175 ppm).- Aromatic carbons from the benzyl group (~127-136 ppm).- Benzylic carbon (~68 ppm) and methyl ester carbon (~52 ppm).- Aliphatic carbons of the piperidine ring. |

| FT-IR | - Strong C=O stretching bands for the ketone (~1720 cm⁻¹) and the carbamate and ester groups (~1700-1750 cm⁻¹).- C-O stretching bands.- Aromatic C-H stretching bands. |

| Mass Spec | - Expected molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) corresponding to the molecular weight of 291.30. |

| HPLC/UPLC | - A single major peak indicating high purity, used for quantitative analysis and monitoring reaction progress. |

Forced degradation studies under acidic, alkaline, and oxidative conditions can be performed to assess the compound's stability.[1]

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols are essential.

6.1. Hazard Identification Based on GHS classifications, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

6.2. Recommended Handling Procedures [3]

-

Engineering Controls: Handle exclusively in a well-ventilated fume hood with local exhaust ventilation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Hand Protection: Use chemically resistant nitrile gloves.

-

Respiratory Protection: If working outside a fume hood or with fine powders, use a NIOSH/MSHA-approved respirator.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

6.3. Storage Recommendations [1]

-

Temperature: Store in a refrigerator at 2–8 °C.

-

Atmosphere: Keep in a tightly sealed container under an inert gas like nitrogen or argon to prevent moisture and air degradation.

-

Incompatibilities: Store away from strong oxidizing agents.

Conclusion

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined structure and versatile functional groups provide a reliable and adaptable platform for the synthesis of novel piperidine-containing molecules. Understanding its synthesis, reactivity, and handling is crucial for any research program focused on the development of next-generation therapeutics targeting a wide range of diseases. This guide provides the authoritative grounding necessary for scientists to confidently incorporate this valuable intermediate into their synthetic workflows.

References

Sources

The Synthetic Alchemist's Guide to 4-Oxopiperidine Derivatives: A Cornerstone in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-oxopiperidine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of blockbuster drugs and promising therapeutic candidates. Its rigid, six-membered heterocyclic framework provides a versatile template for the spatial arrangement of pharmacophoric groups, enabling precise interactions with biological targets. This in-depth technical guide provides a comprehensive literature review of the principal synthetic strategies for accessing 4-oxopiperidine derivatives. We delve into the mechanistic underpinnings, practical applications, and comparative analysis of cornerstone reactions, including the Mannich and Dieckmann condensations, the aza-Diels-Alder reaction, and ring-closing metathesis. Each section is augmented with detailed experimental protocols, mechanistic diagrams, and a critical evaluation of the strengths and limitations of each approach, empowering researchers to make informed decisions in the design and execution of synthetic routes toward novel therapeutics.

The Strategic Importance of the 4-Oxopiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in natural products and pharmaceuticals.[1] The introduction of a carbonyl group at the 4-position not only serves as a key functional handle for further molecular elaboration but also influences the conformational properties of the ring, which can be critical for biological activity. The 4-oxopiperidine core is a central building block in the synthesis of a wide range of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[2] Its prevalence stems from its ability to serve as a rigid scaffold, allowing for the precise positioning of substituents to optimize binding to target proteins.

A prime example of the significance of the 4-oxopiperidine scaffold is its role as a key intermediate in the synthesis of the potent opioid analgesic fentanyl and its numerous analogs.[3] The straightforward and efficient synthetic routes to fentanyl, often starting from N-substituted 4-piperidones, underscore the practical utility of this heterocyclic core in drug development.[3]

This guide will navigate the primary synthetic avenues to this critical pharmacophore, providing both the theoretical foundation and practical insights necessary for its successful application in the research laboratory.

Foundational Synthetic Strategies: A Comparative Overview

The construction of the 4-oxopiperidine ring can be broadly categorized into several key synthetic transformations. The choice of method is often dictated by the desired substitution pattern, stereochemical requirements, and the availability of starting materials. This section will explore the most prominent and versatile of these strategies.

The Mannich Reaction: A Classical Multicomponent Approach

The Mannich reaction is a powerful and atom-economical method for the synthesis of β-amino carbonyl compounds, and its intramolecular variant is a cornerstone for the preparation of 4-piperidones. The classical Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction, involves the condensation of two equivalents of an aldehyde with a primary amine and a dialkyl ester of acetonedicarboxylic acid.[4][5] This reaction proceeds through a double Mannich-type process to construct the symmetrical 4-piperidone ring.[4]

Mechanism of the Petrenko-Kritschenko Reaction:

The reaction is initiated by the formation of an imine from the aldehyde and the primary amine. This is followed by two successive Mannich-type condensations with the enol or enolate of the acetonedicarboxylate, leading to the cyclized 4-piperidone product. Subsequent hydrolysis and decarboxylation can then yield the parent 4-piperidone.

Caption: Mechanism of the Petrenko-Kritschenko piperidone synthesis.

Experimental Protocol: One-Pot Synthesis of N-Benzyl-2,6-diphenyl-4-piperidone

This protocol is a representative example of a Mannich-type synthesis of a 4-piperidone derivative.

-

Materials: Benzaldehyde, benzylamine, ethyl acetoacetate, ethanol.

-

Procedure:

-

To a stirred solution of benzaldehyde (2 equivalents) in ethanol, add benzylamine (1 equivalent).

-

To this mixture, add ethyl acetoacetate (1 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours. The product often precipitates from the reaction mixture.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure N-benzyl-2,6-diphenyl-4-piperidone.

-

Advantages and Limitations:

The Mannich reaction offers a straightforward and often high-yielding route to symmetrically substituted 4-piperidones in a single step. However, the classical approach is generally limited to the synthesis of these symmetrical derivatives. Modern variations, including the use of pre-formed enamines and asymmetric catalysis, have expanded the scope of this reaction to include the synthesis of chiral and unsymmetrically substituted 4-piperidones.

The Dieckmann Condensation: An Intramolecular Cyclization Strategy

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that proceeds in the presence of a base to form a β-keto ester.[3] This reaction is particularly well-suited for the synthesis of 5- and 6-membered rings, making it an excellent choice for the construction of the 4-oxopiperidine core. The starting materials are typically N,N-bis(alkoxycarbonylethyl)amines, which can be readily prepared from the corresponding primary amine and an acrylate ester.

Mechanism of the Dieckmann Condensation:

The reaction is initiated by the deprotonation of the α-carbon of one of the ester groups by a strong base, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic β-keto ester intermediate. Subsequent workup with acid quenches the enolate and yields the final product.

Caption: Mechanism of the Dieckmann condensation for 4-oxopiperidine synthesis.

Experimental Protocol: Synthesis of N-Benzyl-4-piperidone

-

Step 1: Synthesis of Diethyl N-benzyl-3,3'-iminodipropionate.

-

To a solution of benzylamine (1 equivalent) in ethanol, add ethyl acrylate (2.2 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure to obtain the crude diester, which can often be used in the next step without further purification.

-

-

Step 2: Dieckmann Condensation and Decarboxylation.

-

To a suspension of sodium ethoxide (1.1 equivalents) in dry toluene, add the crude diester from Step 1 dropwise at a temperature that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and quench with aqueous hydrochloric acid.

-

Heat the acidic mixture to reflux to effect decarboxylation.

-

After cooling, neutralize the mixture with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by distillation or column chromatography to yield N-benzyl-4-piperidone.

-

Advantages and Limitations:

The Dieckmann condensation is a reliable method for the synthesis of N-substituted 4-piperidones. The starting materials are readily available, and the reaction is generally high-yielding. A significant advantage is the ability to introduce a variety of substituents on the nitrogen atom by starting with the corresponding primary amine. However, the reaction requires strongly basic conditions, which may not be compatible with all functional groups.

The Aza-Diels-Alder Reaction: A Cycloaddition Approach

The aza-Diels-Alder reaction, a powerful tool for the construction of six-membered nitrogen-containing heterocycles, offers a convergent and stereocontrolled route to tetrahydropyridines, which can be readily converted to 4-oxopiperidines.[6] In this [4+2] cycloaddition, an imine acts as the dienophile, reacting with a 1,3-diene. The use of chiral catalysts or auxiliaries can allow for the enantioselective synthesis of highly functionalized piperidine derivatives.

Mechanism of the Aza-Diels-Alder Reaction:

The reaction typically proceeds through a concerted pericyclic transition state, although stepwise mechanisms can also operate, particularly with more polarized reactants. The stereochemistry of the starting materials is often transferred to the product with high fidelity.

Caption: General scheme for the aza-Diels-Alder reaction to form a tetrahydropyridine precursor to 4-oxopiperidines.

Experimental Protocol: Diastereoselective Aza-Diels-Alder Reaction

This protocol illustrates the synthesis of a tetrahydropyridine derivative that can be a precursor to a chiral 4-oxopiperidine.

-

Materials: Danishefsky's diene, N-benzylidene-(R)-α-methylbenzylamine, zinc chloride (or other Lewis acid catalyst), dichloromethane.

-

Procedure:

-

To a solution of the chiral imine (1 equivalent) in dry dichloromethane at -78 °C, add the Lewis acid catalyst (e.g., ZnCl2, 1.1 equivalents).

-

Stir the mixture for 30 minutes, then add Danishefsky's diene (1.5 equivalents) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the diastereomerically enriched tetrahydropyridinone.

-

Subsequent hydrolysis of the enol silyl ether and reduction of the double bond would yield the corresponding 4-oxopiperidine.

-

Advantages and Limitations:

The aza-Diels-Alder reaction provides excellent control over stereochemistry and allows for the convergent synthesis of complex piperidine structures. The use of chiral auxiliaries or catalysts can lead to high levels of enantioselectivity. However, the dienes and imines required for the reaction may need to be synthesized separately, adding to the overall step count. The reaction conditions, particularly the choice of Lewis acid catalyst, can be critical for achieving high yields and selectivities.

Ring-Closing Metathesis (RCM): A Modern and Versatile Approach

Ring-closing metathesis (RCM) has emerged as a powerful and highly versatile tool in modern organic synthesis for the construction of cyclic compounds, including piperidines.[7] This reaction, catalyzed by ruthenium or molybdenum complexes (e.g., Grubbs' or Schrock's catalysts), involves the intramolecular cyclization of a diene. For the synthesis of 4-oxopiperidine precursors, an appropriately substituted acyclic diene containing a nitrogen atom is required.

Mechanism of Ring-Closing Metathesis:

The catalytic cycle involves the formation of a metallacyclobutane intermediate from the reaction of the metal carbene catalyst with one of the alkene moieties of the diene. This intermediate then undergoes a retro [2+2] cycloaddition to release an alkene byproduct (typically ethylene for terminal dienes) and regenerate a metal carbene, which then reacts with the second alkene moiety to close the ring.

Caption: Simplified mechanism of ring-closing metathesis for piperidine synthesis.

Experimental Protocol: Synthesis of a Protected Tetrahydropyridine via RCM

-

Materials: N,N-Diallyl-p-toluenesulfonamide, Grubbs' second-generation catalyst, dichloromethane.

-

Procedure:

-

Dissolve the N,N-diallyl-p-toluenesulfonamide in dry, deoxygenated dichloromethane to a concentration of approximately 0.05 M.

-

Add Grubbs' second-generation catalyst (typically 1-5 mol%).

-

Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction to room temperature and add a small amount of ethyl vinyl ether to quench the catalyst.

-

Concentrate the reaction mixture and purify the crude product by column chromatography to obtain the protected tetrahydropyridine.

-

The resulting tetrahydropyridine can be converted to the corresponding 4-oxopiperidine through functional group manipulations such as hydroboration-oxidation followed by oxidation of the resulting alcohol.

-

Advantages and Limitations:

RCM is highly tolerant of a wide range of functional groups and generally proceeds under mild reaction conditions. It is particularly useful for the synthesis of complex and highly substituted piperidine rings. The primary limitation is the cost of the ruthenium or molybdenum catalysts, although catalyst loadings can often be kept low. The synthesis of the diene precursor is also an additional synthetic step.

Comparative Analysis of Synthetic Routes

| Synthetic Method | Key Features | Advantages | Limitations |

| Mannich Reaction | Multicomponent reaction of an aldehyde, amine, and a β-dicarbonyl compound. | Atom-economical, often a one-pot procedure, good for symmetrical derivatives. | Primarily yields symmetrical products in its classical form, may require harsh conditions. |

| Dieckmann Condensation | Intramolecular cyclization of a diester. | Readily available starting materials, good yields, versatile for N-substitution. | Requires strongly basic conditions, not suitable for base-sensitive substrates. |

| Aza-Diels-Alder Reaction | [4+2] cycloaddition of an imine and a diene. | High stereocontrol, convergent synthesis, access to complex and chiral products. | Requires synthesis of diene and imine precursors, catalyst optimization can be crucial. |

| Ring-Closing Metathesis | Intramolecular cyclization of a diene. | Excellent functional group tolerance, mild conditions, suitable for complex structures. | Cost of catalysts, requires synthesis of the diene precursor. |

Applications in Medicinal Chemistry: The 4-Oxopiperidine Core in Action

The versatility of the 4-oxopiperidine scaffold is evident in its widespread use as a key intermediate in the synthesis of numerous marketed drugs.

-

Haloperidol: A typical antipsychotic used in the treatment of schizophrenia, the synthesis of haloperidol involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine, which is itself derived from a 4-piperidone precursor.

-

Risperidone: An atypical antipsychotic, the synthesis of risperidone involves the coupling of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a substituted ethyl chloride derivative. The piperidinyl-benzisoxazole core is constructed from a 4-oxopiperidine starting material.[4]

-

Loperamide: An opioid-receptor agonist used for the treatment of diarrhea, loperamide is synthesized from 4-(4-chlorophenyl)-4-hydroxypiperidine, a derivative readily accessible from the corresponding 4-piperidone.[8][9]

-

Domperidone: A peripheral dopamine antagonist used as an antiemetic, the synthesis of domperidone involves the coupling of two heterocyclic fragments, one of which is a substituted 4-aminopiperidine, which can be derived from a 4-oxopiperidine.[10]

Conclusion and Future Perspectives

The 4-oxopiperidine scaffold remains a cornerstone of modern medicinal chemistry, providing a robust and versatile platform for the design and synthesis of novel therapeutic agents. The classical methodologies of the Mannich and Dieckmann reactions continue to be workhorses for the preparation of simpler derivatives, while the more modern aza-Diels-Alder reaction and ring-closing metathesis offer unparalleled control over stereochemistry and access to complex molecular architectures.

As our understanding of disease pathways becomes more nuanced, the demand for novel and diverse small molecules for drug discovery will continue to grow. The development of new catalytic systems, particularly for asymmetric variants of these key reactions, will further empower medicinal chemists to explore chemical space around the 4-oxopiperidine core with greater precision and efficiency. The continued innovation in synthetic methodology will undoubtedly lead to the discovery of the next generation of therapeutics built upon this privileged heterocyclic framework.

References

-

Chiral 4-piperidones and their bicyclic analogs. Strategy of stereoselective synthesis (review).[11]

-

Loperamide synthesis. ChemicalBook.[8]

-

Synthesis and characterization of [N-methyl-3H]loperamide. PubMed.[9]

-

Petrenko-Kritschenko piperidone synthesis. Grokipedia.[4]

-

Petrenko-Kritschenko Piperidone Synthesis. SynArchive.[5]

-

Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes and Protocols. Benchchem.[7]

-

Loperamide hydrochloride synthesis. ChemicalBook.[12]

-

A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists.[13]

-

Process for the preparation of loperamide. Google Patents.[14]

-

Diastereoselective synthesis of functionalized tetrahydropyridazines containing indole scaffolds via an inverse-electron-demand aza-Diels–Alder reaction. Organic Chemistry Frontiers (RSC Publishing).

-

The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Publishing.

-

Chemo‐ and Diastereoselective Synthesis of Pyrazolo‐tetrahydropyridines via Multicomponent Sequential Aza‐Diels‐Alder Reactions in Water | Request PDF. ResearchGate.[15]

-

Application Notes and Protocols: Step-by-Step Guide to Tetrahydropyridine Synthesis via Aza-Diels-Alder Reaction. Benchchem.[6]

-

The synthetic method of domperidone maleate. Google Patents.[16]

-

Synthesis of 4-piperidones. Organic Chemistry Portal.[2]

-

Recent advances in the synthesis of piperidones and piperidines.[1]

-

Petrenko-Kritschenko piperidone synthesis. Wikipedia.[17]

-

The methodology for preparing domperidone: strategies, routes and reaction processes. Semantic Scholar.[18]

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.

-

The methodology for preparing domperidone: strategies, routes and reaction processes.[10]

-

Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. NIH.[19]

-

Retrosynthetic analysis process of domperidone. ResearchGate.[20]

-

Petrenko-Kritschenko Piperidone Synthesis.[21]

-

Piperidine Synthesis. - DTIC.[3]

-

Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis | Organic Letters. ACS Publications.[22]

-

Four-component stereoselective synthesis of tetracyano-substituted piperidines | Request PDF. ResearchGate.[23]

-

Synthesis of Tetrahydropyridines by an Aza-Diels-Alder Reaction. Sci-Hub.

-

A Convenient One-Pot Preparation of N-Substituted 4-Phenylpiperidines. ResearchGate.[24]

-

TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. PubMed.[25]

-

One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI.[26]

-

Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC - NIH.[27]

-

Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry.[28]

-

One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. ThaiScience.[29]

-

Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. The Royal Society of Chemistry.[30]

-

Ring Closing Metathesis (RCM). Organic Chemistry Portal.[31]

-

Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. 4-Piperidone synthesis [organic-chemistry.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. grokipedia.com [grokipedia.com]

- 5. synarchive.com [synarchive.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Loperamide synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis and characterization of [N-methyl-3H]loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chiral 4-piperidones and their bicyclic analogs. Strategy of stereoselective synthesis (review) | Semantic Scholar [semanticscholar.org]

- 12. Loperamide hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 13. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2008080601A2 - Process for the preparation of loperamide - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. CN100386323C - The synthetic method of domperidone maleate - Google Patents [patents.google.com]

- 17. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Petrenko-Kritschenko Piperidone Synthesis [drugfuture.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 28. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 29. thaiscience.info [thaiscience.info]

- 30. rsc.org [rsc.org]

- 31. Ring Closing Metathesis [organic-chemistry.org]

Navigating the Procurement and Application of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: A Technical Guide for Researchers

In the landscape of modern drug discovery and development, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast repository of heterocyclic scaffolds, the piperidine moiety remains a cornerstone, celebrated for its prevalence in numerous approved drugs and its capacity to impart favorable physicochemical properties. This guide provides an in-depth technical overview of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, a versatile intermediate for researchers, scientists, and drug development professionals. We will explore its commercial availability, critical quality control parameters, and its application as a precursor to complex molecular architectures.

Introduction to 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, with the CAS number 159299-93-1, is a key synthetic intermediate characterized by a piperidine ring system.[1] Its structure features a benzyl group attached to the nitrogen atom, a methyl ester at the 3-position, and a ketone at the 4-position. This unique combination of functional groups makes it a highly valuable precursor in medicinal chemistry for the synthesis of a wide array of more complex, biologically active molecules.[1] The N-benzyl group serves as a common protecting group in organic synthesis, while the keto-ester functionality allows for a variety of chemical transformations, including the introduction of diverse substituents and the construction of fused ring systems. The piperidine scaffold itself is a privileged structure in medicinal chemistry, known to confer desirable properties such as improved solubility and metabolic stability.[2]

Chemical Structure and Properties:

-

Molecular Formula: C₁₅H₁₇NO₅[1]

-

Molecular Weight: 291.30 g/mol [1]

-

Appearance: Typically a solid

-

Solubility: Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Commercial Availability and Supplier Qualification

The reliable procurement of high-quality starting materials is the foundation of any successful synthetic campaign. 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is available from a range of commercial suppliers. However, purity, batch-to-batch consistency, and the quality of accompanying documentation can vary significantly. Therefore, a robust supplier qualification process is essential.

Supplier Qualification Workflow:

Caption: A workflow diagram for qualifying commercial suppliers of chemical intermediates.

Table 1: Commercial Suppliers of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

| Supplier | Product Number | Purity | Availability |

| BLD Pharm | BD136356 | ≥95% | In Stock |

| Key Organics | KI-4578 | ≥95% | In Stock |

| A2B Chem | AA62148 | 97% | In Stock |

| Arctom | SYX-B58304 | ≥97% | In Stock |

| Ambeed | A159299931 | ≥95% | In Stock |

Note: This table is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own due diligence before procurement.

Synthesis and Quality Control

A fundamental understanding of the synthetic route to 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is crucial for anticipating potential impurities. The most common synthetic approach involves a Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester.[3][4][5]

Synthetic Pathway:

Caption: A simplified schematic of the Dieckmann condensation for the synthesis of the target compound.

Experimental Protocol: Synthesis via Dieckmann Condensation

The following is a representative, non-optimized protocol for the synthesis of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.

Materials:

-

N-benzyl-N-(2-(methoxycarbonyl)ethyl)glycine methyl ester

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Toluene

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

A solution of N-benzyl-N-(2-(methoxycarbonyl)ethyl)glycine methyl ester in anhydrous toluene is added dropwise to a stirred suspension of sodium hydride in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid until the pH is approximately 7.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.

Quality Control: Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a critical parameter that should be verified upon receipt from a commercial supplier or after in-house synthesis. Reversed-phase HPLC with UV detection is a robust and widely used method for this purpose.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase:

-

A: Water with 0.1% trifluoroacetic acid (TFA)

-

B: Acetonitrile with 0.1% TFA

-

-

Gradient Program:

Time (min) % A % B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Applications in Medicinal Chemistry and Drug Discovery

The N-benzyl piperidine motif is a well-established pharmacophore found in a multitude of biologically active compounds.[6][7] 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate serves as a versatile starting material for the synthesis of more elaborate molecules with potential therapeutic applications. The strategic placement of the ketone and ester functionalities allows for a wide range of chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

For instance, the ketone can be subjected to reductive amination to introduce a variety of amine-containing side chains. It can also serve as a handle for the construction of spirocyclic systems or for the introduction of substituents at the 4-position through nucleophilic addition reactions. The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or it can be reduced to the corresponding alcohol. These transformations provide access to a diverse chemical space, making this compound a valuable tool for the synthesis of novel chemical entities for a range of biological targets. For example, similar 4-oxopiperidine structures are used as key intermediates in the synthesis of compounds targeting thymidylate synthase for cancer therapy.[8]

Conclusion

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a commercially available and synthetically accessible building block of significant utility in medicinal chemistry and drug discovery. Its procurement requires a diligent supplier qualification process to ensure high quality and batch-to-batch consistency. A thorough understanding of its synthesis, primarily through the Dieckmann condensation, and the implementation of robust analytical methods such as HPLC for quality control are essential for its effective use in research and development. The versatile nature of its functional groups provides a platform for the synthesis of a wide array of complex piperidine-containing molecules, underscoring its importance as a valuable intermediate in the pursuit of novel therapeutics.

References

-

SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

-

ChemBK. methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. [Link]

-

Organic Reactions. The Dieckmann Condensation. [Link]

-

Organic Chemistry Portal. Dieckmann Condensation. [Link]

-

UCL Discovery. The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines. [Link]

- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.

- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

Pouramini, F., et al. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 15(1), 40991. [Link]

-

ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

- Google Patents.

-

MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

-

PubMed Central. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

-

ResearchGate. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate molecular weight and formula

An In-depth Technical Guide to 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, a pivotal heterocyclic intermediate in modern medicinal chemistry. The document delineates its fundamental physicochemical properties, outlines a robust and validated synthetic protocol, details methods for its analytical characterization, and explores its application as a versatile scaffold in drug discovery. This guide is intended for researchers, chemists, and professionals in the field of pharmaceutical development, offering expert insights into the causality behind experimental design and the strategic utility of this compound.

Core Physicochemical Properties

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a complex organic molecule featuring a piperidone core functionalized with both a benzyloxycarbonyl group on the ring nitrogen and a methoxycarbonyl group at the 3-position. This β-keto ester arrangement makes it a highly valuable and reactive intermediate for further chemical elaboration.

The definitive molecular characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO₅ | PubChem[1] |

| Molecular Weight | 291.30 g/mol | ECHEMI[2] |

| IUPAC Name | 1-benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | PubChem[1] |

| Canonical SMILES | COC(=O)C1C(=O)CCN(C1)C(=O)OCC2=CC=CC=C2 | PubChem[1] |

| PubChem CID | 15748136 | PubChem[1] |

Synthesis and Mechanistic Rationale

The synthesis of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is most effectively achieved through the N-acylation of a commercially available piperidone precursor. This approach is favored for its high efficiency, selectivity, and the use of standard, well-understood reaction conditions. Piperidone derivatives are widely recognized as essential pharmaceutical intermediates due to the versatility of their core structure for further chemical modification.[3]

Proposed Synthetic Workflow

The logical pathway involves the reaction of a pre-existing β-keto ester piperidine with benzyl chloroformate to install the benzyloxycarbonyl (Cbz) group onto the secondary amine.

Caption: Proposed synthesis of the target compound via N-acylation.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate with >95% purity.

Materials:

-

Methyl 4-oxopiperidine-3-carboxylate hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM), anhydrous

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 4-oxopiperidine-3-carboxylate hydrochloride (1.0 eq.) in a saturated aqueous solution of sodium bicarbonate (approx. 10 mL per gram of starting material). Stir for 15 minutes.

-

Rationale: The hydrochloride salt must be neutralized to the free secondary amine for it to be nucleophilic and react with the Cbz-Cl. Sodium bicarbonate is a mild base sufficient for this deprotonation without promoting side reactions like ester hydrolysis.

-

-

Extraction of Free Amine: Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Rationale: This step isolates the free amine from the salt and water, providing a clean substrate in a suitable organic solvent for the subsequent reaction. It is critical to use the free base immediately as it can be unstable.

-

-

N-Acylation Reaction: Re-dissolve the resulting oil (the free amine) in anhydrous dichloromethane (approx. 10 mL/g). Cool the flask to 0 °C in an ice bath. Add a mild base such as triethylamine (1.2 eq.). Slowly, add benzyl chloroformate (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

-

Rationale: The reaction is exothermic; cooling prevents potential side reactions. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the acylation, driving the reaction to completion.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

-

Rationale: The acid wash removes any remaining triethylamine. The bicarbonate wash removes any unreacted acidic species. The brine wash removes bulk water from the organic phase.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Rationale: Chromatography is essential to remove non-polar impurities (e.g., excess Cbz-Cl) and any polar baseline impurities, yielding the final product with high purity.

-

Analytical Characterization

Confirming the identity and purity of the synthesized 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is critical. The following techniques provide a comprehensive structural validation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of the benzyl group (typically a multiplet around 7.3-7.4 ppm), a singlet for the benzylic CH₂ protons (~5.2 ppm), a singlet for the methyl ester protons (~3.7 ppm), and complex multiplets for the diastereotopic protons of the piperidine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the two distinct carbonyl carbons (the ketone ~200 ppm and the two ester/carbamate carbonyls ~155-170 ppm), carbons of the aromatic ring, the benzylic and methoxy carbons, and the aliphatic carbons of the piperidine ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion plus a proton [M+H]⁺ or sodium [M+Na]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, matching the molecular formula C₁₅H₁₇NO₅.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound. Using a suitable column (e.g., C18) and mobile phase, a single major peak should be observed, and its area percentage should be >95%.

Utility in Drug Discovery and Development

The 4-oxopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The title compound serves as a sophisticated building block, offering multiple points for diversification to generate compound libraries for screening.

Strategic Value as a Scaffold

The molecule's design allows for three primary vectors of chemical modification:

-

The Ketone (C4-position): Can undergo reactions such as reductive amination, Wittig reactions, or aldol condensations to introduce a wide variety of substituents.

-

The β-Keto Ester Moiety (C3-position): The acidic α-proton can be removed to form an enolate, which can then be alkylated or acylated to install functional groups at the C3 position.

-

The N-Benzyloxycarbonyl Group (C1-position): This group serves as a protecting group that can be readily removed via hydrogenolysis. The resulting secondary amine can then be functionalized with an array of different substituents (R-groups) through acylation, alkylation, or sulfonylation.

This strategic versatility is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space around a core scaffold.[4]

Caption: Role as a scaffold for generating diverse compound libraries.

Safety and Handling

While specific toxicity data for this compound is not available, its structural analogues, such as methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, are known to cause skin and eye irritation.[5] Therefore, standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is more than a simple chemical; it is a strategically designed intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties, coupled with a reliable synthetic route and multiple handles for chemical modification, establish it as a valuable tool for researchers and drug development professionals aiming to construct novel and complex molecular architectures.

References

-

PubChem. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. National Center for Biotechnology Information. [Link]

-

ChemBK. methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride.[Link]

-

PubChemLite. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (C14H17NO3).[Link]

-

MOLBASE. benzyl 3-methyl-4-oxopiperidine-1-carboxylate price & availability.[Link]

- Google Patents.CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

- Google Patents.

-

CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate.[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride.[Link]

Sources

- 1. 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C15H17NO5 | CID 15748136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3 | CID 107479 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Piperidone Nucleus: A Privileged Scaffold and Versatile Intermediate in Modern Pharmaceutical Synthesis

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The piperidone framework, a six-membered heterocyclic ring containing a ketone and a nitrogen atom, stands as a cornerstone in medicinal chemistry and pharmaceutical development. Its prevalence in a multitude of FDA-approved drugs and natural products designates it as a "privileged scaffold," a testament to its favorable pharmacological and pharmacokinetic properties.[1][2] This guide provides an in-depth technical analysis of the piperidone nucleus, not merely as a structural motif but as a highly versatile and strategically critical intermediate in the synthesis of complex pharmaceutical agents. We will explore foundational and modern stereoselective methods for constructing the piperidone core, delve into its key chemical transformations, and present detailed case studies on its application in the synthesis of globally significant pharmaceuticals, including fentanyl and precursors for atypical antipsychotics. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind synthetic choices and providing robust, well-referenced protocols.

The Strategic Importance of the Piperidone Scaffold

The utility of piperidone in drug synthesis is rooted in its unique structural features. The presence of a ketone provides a reactive handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, while the secondary amine allows for diverse substitutions that can profoundly modulate a molecule's biological activity and properties.[3][4] This dual functionality allows chemists to use the piperidone core as a central hub from which molecular complexity can be built in multiple vectors. Piperidone derivatives are key intermediates in the synthesis of compounds across numerous therapeutic areas, including analgesics, antipsychotics, antihistamines, and anti-cancer agents.[1][4][5]

Foundational Synthesis of the Piperidone Core

The construction of the piperidone ring is a critical first step, and numerous methods have been developed, ranging from classical cyclizations to modern, highly stereoselective catalytic approaches.

Classical Methodologies

Historically, methods such as the Dieckmann condensation of aminodicarboxylate esters and the Mannich reaction, which involves the condensation of a carbonyl compound with an amine and formaldehyde (or another aldehyde), have been staples for synthesizing 4-piperidones.[6][7] While effective, these methods can sometimes lack the stereochemical control required for modern drug development.

Modern Strategies for Stereoselective Synthesis

The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated synthetic routes that control the three-dimensional arrangement of atoms.

-

Imino Diels-Alder Reaction: This powerful cycloaddition provides a direct and highly stereoselective route to substituted piperidine derivatives, which can then be hydrolyzed to the corresponding piperidones.[6] The stereochemistry of the final product can often be controlled by the choice of Lewis acid catalyst and the nature of the substituents on the imine and diene.

-

Aza-Michael Addition: The conjugate addition of an amine to a divinyl ketone presents an atom-efficient method for accessing 2-substituted 4-piperidone building blocks.[8][9] This approach is particularly valuable for creating chiral piperidones that can serve as precursors to complex drug analogues, such as those of donepezil.[8][9]

-

Catalytic Hydrogenation of Pyridines: The direct reduction of readily available pyridine precursors is the most atom-economical route to the piperidine skeleton.[10][11] However, this transformation is challenging due to the aromatic stability of the pyridine ring and the tendency of the nitrogen atom to poison common hydrogenation catalysts.[10][12] Recent advances, such as the use of robust iridium(III) catalysts for ionic hydrogenation, have overcome many of these limitations, allowing for the reduction of pyridines bearing sensitive functional groups under mild conditions.[12][13]

Caption: Key synthetic strategies for constructing the piperidone ring.

The Piperidone as a Keystone Intermediate: Key Transformations and Applications

Once the piperidone core is synthesized, it serves as a versatile platform for diversification. The following sections detail the most critical transformations and their application in the synthesis of major pharmaceutical classes.

Reductive Amination of the C4-Ketone

This is arguably the most important reaction of 4-piperidones in pharmaceutical synthesis. It allows for the introduction of a substituted amino group at the C4 position, a key feature in many opioid analgesics.

Causality of Experimental Choice: The reaction proceeds via the formation of an iminium ion intermediate upon reaction of the ketone with a primary or secondary amine, which is then reduced. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation.[14] Unlike stronger hydrides like sodium borohydride, STAB is mild enough that it will not reduce the starting ketone, is tolerant of mildly acidic conditions used to catalyze iminium ion formation, and selectively reduces the iminium intermediate, leading to high yields of the desired amine.[14]

Case Study 1: Synthesis of Fentanyl

Fentanyl, a potent synthetic opioid, is a prime example of a drug synthesized using a 4-piperidone intermediate. The synthesis hinges on a key reductive amination step.[15][16]

Experimental Protocol: Synthesis of Fentanyl from N-phenethyl-4-piperidone

This protocol is adapted from optimized, high-yield procedures.[15][16]

-

Step 1: Reductive Amination.

-

To a solution of N-(2-phenylethyl)-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloroethane, add acetic acid (2.0 eq).

-

Stir the mixture for 30 minutes at room temperature to facilitate the formation of the iminium intermediate.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, controlling any exotherm.

-

Stir the reaction at room temperature for 12-16 hours until TLC or LC-MS analysis shows complete consumption of the starting piperidone.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure to yield crude N-phenyl-1-(2-phenylethyl)piperidin-4-amine.

-

-

Step 2: Acylation.

-

Dissolve the crude amine from Step 1 (1.0 eq) in dichloromethane.

-